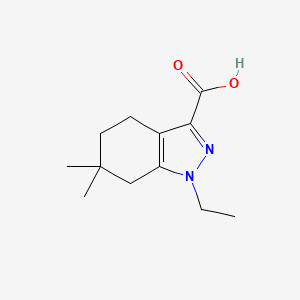

1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid

Description

Chemical Structure and Properties

1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 1233243-55-4) is a bicyclic heterocyclic compound featuring a partially saturated indazole core. Its molecular formula is C₁₂H₁₈N₂O₂, with a molar mass of 222.28 g/mol . Key physical properties include a predicted density of 1.22 g/cm³, boiling point of 378.8°C, and pKa of 4.14, indicative of moderate acidity . The ethyl group at the 1-position and the 6,6-dimethyl substituents on the cyclohexane ring distinguish it from simpler indazole derivatives.

The compound is commercially available as a pharmaceutical intermediate, with suppliers like Autech Industry Co., Ltd., highlighting its role in drug discovery .

Properties

IUPAC Name |

1-ethyl-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-14-9-7-12(2,3)6-5-8(9)10(13-14)11(15)16/h4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHBYKBXRWNWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCC(C2)(C)C)C(=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more substituents on the indazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The target compound is compared to structurally related indazole-3-carboxylic acid derivatives, focusing on substituent effects at the 1-position, cyclohexane ring modifications, and ester/acid functional groups.

Table 1: Key Structural and Physicochemical Comparisons

Key Findings

Substituent Effects at the 1-Position: Ethyl vs. Phenyl: The ethyl group in the target compound confers lower steric hindrance and higher lipophilicity compared to bulkier phenyl derivatives (e.g., 1-phenyl analog, CAS 32275-63-1) . This may enhance membrane permeability in biological systems.

Cyclohexane Ring Modifications :

- The 6,6-dimethyl substituents in the target compound and its analogs (e.g., CAS 581083-30-9) stabilize the cyclohexane ring conformation, reducing ring puckering and enhancing metabolic stability .

Functional Group Impact :

- Carboxylic Acid vs. Ester : The ethyl ester derivative (CAS 1233243-54-3) demonstrates increased lipophilicity , making it a viable prodrug candidate. Hydrolysis to the free acid in vivo is a common activation mechanism .

Commercial Availability :

- The 6,6-dimethyl variant (CAS 581083-30-9) is widely available (11 suppliers), reflecting its utility as a versatile building block . The target compound is less common but supplied by specialized vendors like Autech .

Research Implications

- Drug Design : The ethyl substituent balances lipophilicity and steric demands, making the target compound a promising scaffold for kinase inhibitors or GPCR modulators.

- Structure-Activity Relationships (SAR) : Comparative studies of fluorophenyl and chlorophenyl analogs (e.g., CAS 160850-80-6, vs. unlisted chloro derivatives ) could elucidate electronic effects on target binding.

- Synthetic Optimization : Ethylation at the 1-position may require tailored alkylation conditions to avoid over-functionalization .

Biological Activity

1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 1423716-54-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including synthesis methods, mechanisms of action, and therapeutic applications.

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.28 g/mol

- Structure : The compound features a tetrahydro-indazole ring system with a carboxylic acid functional group.

Biological Activity Overview

Research has indicated that indazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance:

- Mechanism of Action : Indazole compounds can inhibit various kinases involved in cancer progression. A study demonstrated that certain indazole derivatives showed IC50 values in the nanomolar range against cancer cell lines such as HL60 and HCT116 .

- Case Study : A derivative of indazole was shown to effectively delay tumor growth in xenograft models while maintaining safety profiles in animal studies .

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties:

- Research Findings : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting a potential role for this compound in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of indazole compounds has been noted in various studies:

- In Vitro Studies : Some indazole derivatives have shown significant antimicrobial activity against a range of pathogens. The structure of the compound may play a crucial role in its effectiveness against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of indazole derivatives:

- Key Findings : Substituents at specific positions on the indazole ring can significantly influence activity. For instance, modifications at the 4 and 6 positions have been correlated with enhanced inhibitory effects on target enzymes such as IDO1 (indoleamine 2,3-dioxygenase) .

Data Table: Biological Activities of Indazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.